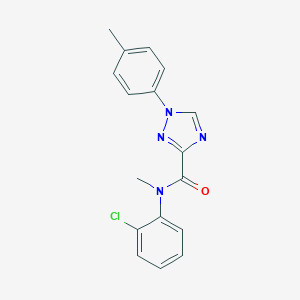
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in the field of scientific research.
科学研究应用
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its various scientific research applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has also been studied for its anticancer activity, with promising results in inhibiting the growth and proliferation of cancer cells.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it has been proposed that it exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the bacterial membrane. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the cell cycle.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have minimal toxicity and adverse effects on human cells, making it a promising candidate for further development and research. Its biochemical and physiological effects are still being studied, but it has been found to have significant antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Its minimal toxicity and adverse effects also make it a safe and reliable compound for use in various scientific research applications. However, one of the limitations of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential avenue is the further study of its antimicrobial activity and its potential use in the development of new antibiotics. Additionally, its anticancer activity could also be further explored, with the aim of developing new cancer treatments. Further research could also focus on improving the solubility of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, making it more versatile and useful in a wider range of scientific research applications.
In conclusion, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its broad-spectrum antimicrobial activity, minimal toxicity, and promising anticancer activity make it a valuable tool for further research and development. With continued research and exploration, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could hold significant potential for the development of new treatments and therapies in the future.
合成方法
The synthesis of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-methylphenylhydrazine to form 2-(4-methylphenyl)hydrazinyl)benzonitrile. This intermediate is then reacted with methyl isocyanate to form the final product, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
属性
产品名称 |
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C17H15ClN4O |
分子量 |
326.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-7-9-13(10-8-12)22-11-19-16(20-22)17(23)21(2)15-6-4-3-5-14(15)18/h3-11H,1-2H3 |
InChI 键 |
CVAIDXWTABFONQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)